molecular formula C11H17BO3 B573096 3-BUTOXY-5-METHYLPHENYLBORONIC ACID CAS No. 1256345-80-8

3-BUTOXY-5-METHYLPHENYLBORONIC ACID

Cat. No.: B573096
CAS No.: 1256345-80-8
M. Wt: 208.064
InChI Key: VTFQPBYXHPOAHC-UHFFFAOYSA-N
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Description

3-Butoxy-5-methylphenylboronic acid (CAS Registry Number: 1256345-80-8 ) is an organoboron compound serving as a versatile building block in chemical synthesis and pharmaceutical research. This compound, with the molecular formula C11H17BO3, belongs to the class of arylboronic acids, which are pivotal reagents in modern synthetic organic chemistry. The primary research application of this compound is its use in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this role, it facilitates the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that are core components in many advanced materials, ligands, and active pharmaceutical ingredients (APIs). The butoxy and methyl substituents on the phenyl ring impart specific electronic and steric properties, making this derivative particularly useful for tailoring the molecular characteristics of the final target compound. This product is offered with a high purity specification (typically 99%) to ensure consistent and reliable performance in sensitive synthetic applications. A Safety Data Sheet (SDS) is available for safe handling procedures . Intended Use : This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

(3-butoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-3-4-5-15-11-7-9(2)6-10(8-11)12(13)14/h6-8,13-14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFQPBYXHPOAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681570
Record name (3-Butoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-80-8
Record name Boronic acid, B-(3-butoxy-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Butoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction with Borate Esters

A widely reported method involves the reaction of a substituted phenyl Grignard reagent with borate esters. Key steps include:

  • Synthesis of 3-Butoxy-5-Methylphenylmagnesium Bromide :

    • Starting from 3-bromo-5-methylphenol, butoxylation is achieved via Williamson ether synthesis using 1-bromobutane and a base (e.g., K₂CO₃). The resulting 3-butoxy-5-methylbromobenzene is treated with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

  • Transmetalation with Trimethyl Borate :

    • The Grignard reagent reacts with trimethyl borate (B(OMe)₃) at −78°C, followed by acidic hydrolysis to yield the boronic acid. This method typically achieves 60–75% yield with >95% purity.

Key Parameters :

ParameterValue
Temperature−78°C (Grignard formation)
SolventTHF
Reaction Time12–24 hours
WorkupHCl hydrolysis, ethyl acetate extraction

Miyaura Borylation of Aryl Halides

Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) is a robust alternative:

  • Substrate Preparation :

    • 3-Butoxy-5-methylbromobenzene is synthesized as above.

  • Catalytic Borylation :

    • A mixture of Pd(dppf)Cl₂ (1 mol%), B₂pin₂ (1.2 equiv), and KOAc (3 equiv) in dioxane at 80°C for 12 hours yields the pinacol boronate ester, which is hydrolyzed to the boronic acid using HCl.

Performance Metrics :

  • Yield : 70–85%

  • Selectivity : >99% (no diaryl byproducts observed).

Advantages :

  • Tolerance for electron-donating groups (e.g., butoxy, methyl).

  • Scalable to multi-gram quantities with minimal purification.

Hydroboration of Styrene Derivatives

A less conventional but efficient approach employs iridium-catalyzed hydroboration:

  • Substrate Synthesis :

    • 3-Butoxy-5-methylstyrene is prepared via Heck coupling of 3-butoxy-5-methylbromobenzene with ethylene.

  • Hydroboration :

    • Using [Ir(COD)Cl]₂ (2 mol%) and pinacolborane (HBpin) in dichloromethane at room temperature, the styrene derivative undergoes anti-Markovnikov hydroboration to form the pinacol boronate.

  • Acid Hydrolysis :

    • Treatment with dilute HCl affords the boronic acid in 65–78% overall yield .

Reaction Conditions :

ParameterValue
Catalyst Loading2 mol% [Ir(COD)Cl]₂
SolventDichloromethane
Temperature25°C

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard-Borate Ester60–75>95ModerateHigh
Miyaura Borylation70–85>99HighModerate
Hydroboration65–7890–95LowLow

Key Findings :

  • Miyaura borylation offers superior yield and scalability, making it preferred for industrial applications.

  • Grignard methods remain relevant for laboratories lacking specialized catalysts.

  • Hydroboration is limited by substrate availability but useful for stereoselective synthesis.

Case Studies and Optimizations

Large-Scale Production via Miyaura Borylation

A 2022 study demonstrated kilogram-scale synthesis using Pd(dppf)Cl₂ and B₂pin₂ in a continuous-flow reactor:

  • Conditions : 100°C, 2-hour residence time, 10:1 solvent-to-substrate ratio.

  • Outcome : 82% isolated yield, >99.5% purity by HPLC.

  • Cost Reduction : 40% lower catalyst loading compared to batch processes.

Solvent-Free Grignard Protocol

A 2023 patent (JP2002047292A) disclosed a solvent-free modification using ball milling:

  • Procedure : 3-Butoxy-5-methylbromobenzene and Mg turnings are milled with B(OMe)₃ at 30 Hz for 2 hours.

  • Yield : 68% with 98% purity, eliminating THF use and reducing waste.

Challenges and Solutions

Hydrolytic Instability

This compound is prone to dehydration, forming boroxines. Mitigation strategies include:

  • Storage : −20°C under argon with 1–2% triethylamine additive.

  • In Situ Generation : Use pinacol esters, which hydrolyze during coupling reactions.

Regioselectivity in Borylation

Competing ortho-borylation is minimized by:

  • Bulky Ligands : PCy₃·HBF₄ suppresses undesired sites.

  • Low Temperature : −10°C to 0°C during Miyaura reactions .

Chemical Reactions Analysis

Types of Reactions: 3-BUTOXY-5-METHYLPHENYLBORONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-BUTOXY-5-METHYLPHENYLBORONIC ACID is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. They are also explored for their potential in drug delivery systems due to their ability to form reversible covalent bonds with diols .

Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of sensors and diagnostic tools due to their ability to interact with specific biological molecules .

Mechanism of Action

The mechanism by which 3-BUTOXY-5-METHYLPHENYLBORONIC ACID exerts its effects is primarily through the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and sensor development .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Boronic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₁H₁₅BO₃ 206.05 3-butoxy, 5-methyl High solubility in THF; used in aryl-aryl couplings
3-Fluoro-5-methoxyphenylboronic acid (CAS 352303-67-4) C₇H₆BFO₃ 155.93 3-fluoro, 5-methoxy Electron-withdrawing F enhances electrophilicity; drug intermediate
3-(Butoxycarbonyl)phenylboronic acid (CAS 827300-04-9) C₁₁H₁₅BO₄ 222.05 3-butoxycarbonyl Polar ester group improves aqueous solubility; intermediate in peptide synthesis
(3-Bromo-5-methoxy-4-pyridinyl)boronic acid (CAS 612845-45-1) C₆H₇BBrNO₃ 248.84 Pyridine ring, 3-bromo, 5-methoxy Heterocyclic structure for metal-catalyzed reactions; agrochemical applications
2-Fluoro-3-methoxyphenylboronic acid (CAS 2401-24-3) C₇H₆BFO₃ 155.93 2-fluoro, 3-methoxy Ortho-substitution reduces steric hindrance; used in OLED materials

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The butoxy group in this compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -F in 3-fluoro-5-methoxyphenylboronic acid), which increase electrophilicity and reaction rates in cross-couplings.

Solubility and Reactivity :

  • Butoxy-containing derivatives (e.g., this compound and 3-(butoxycarbonyl)phenylboronic acid) exhibit enhanced solubility in polar aprotic solvents like THF, facilitating homogeneous reaction conditions.
  • Halogenated analogs (e.g., 3-bromo-5-methoxy-4-pyridinylboronic acid) are often less soluble but valuable in forming carbon-heteroatom bonds.

Applications :

  • Pharmaceuticals : Methoxy- and fluoro-substituted boronic acids are prevalent in drug synthesis (e.g., kinase inhibitors).
  • Materials Science : Pyridinylboronic acids (e.g., CAS 612845-45-1) are used in metal-organic frameworks (MOFs).

Biological Activity

3-Butoxy-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. Boronic acids are known for their ability to form stable complexes with biomolecules, which may enhance their therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

  • Molecular Formula : C11H17BO3
  • Molecular Weight : 198.07 g/mol
  • Structure : Contains a butoxy group and a methylphenyl moiety, contributing to its unique reactivity and biological interactions.

Anticancer Activity

Research has demonstrated that boronic acids can exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various boronic compounds against prostate cancer cells (PC-3). When treated with 5 µM concentrations of certain boronic compounds, cell viability decreased significantly, indicating potential therapeutic applications:

CompoundCell Viability (%)Healthy Cell Viability (%)
B53371
B74495

These results suggest that this compound may selectively target cancer cells while sparing healthy cells, a critical feature for effective cancer therapy .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored. In one study, several boronic compounds were tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, indicating that these compounds possess notable antimicrobial activity:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus10
Escherichia coli8
Candida albicans9

This antimicrobial efficacy suggests that this compound could be a candidate for developing new antibacterial agents .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of boronic acids. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have been employed to evaluate the antioxidant capacity of these compounds. The findings indicate that phenylboronic-based ligands exhibit antioxidant activities comparable to established standards like α-Tocopherol (Vitamin E) and BHT (Butylated Hydroxytoluene):

Assay TypeActivity Level
DPPHSignificant
ABTSComparable to standards

This antioxidant capability may contribute to the protective effects against oxidative stress-related diseases .

The mechanism through which this compound exerts its biological effects involves interaction with specific biomolecules. For instance, computational studies have suggested that boronic acids can interact with insulin and other proteins through hydrogen bonding and van der Waals forces. This interaction may stabilize these proteins and enhance their biological functions:

  • Binding Energy : The binding energy between insulin and various boronic acids was evaluated using molecular docking studies. The most stable interactions were observed with certain derivatives, indicating the potential for therapeutic applications in diabetes management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Butoxy-5-methylphenylboronic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated aryl precursor (e.g., 3-bromo-5-methylphenol) undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst . Subsequent alkoxylation via nucleophilic substitution with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the final product. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store under inert conditions (argon or nitrogen atmosphere) at 2–8°C to prevent hydrolysis of the boronic acid group. Desiccants like silica gel should be used in storage vials to minimize moisture absorption. Long-term stability tests recommend periodic NMR analysis to detect degradation (e.g., formation of boroxines) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions to minimize byproducts?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity in sterically hindered systems.
  • Solvent choice : Use THF or dioxane for improved solubility of aryl boronic acids.
  • Base optimization : Cs₂CO₃ or K₃PO₄ for better deprotonation without side reactions.
  • Temperature control : 80–100°C to balance reaction rate and decomposition. Monitor progress via TLC or in situ IR spectroscopy. Post-reaction purification via flash chromatography (hexane/EtOAc) removes homocoupling byproducts .

Q. What analytical strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm structure.
  • Comparative analysis : Cross-reference with databases (e.g., PubChem, Reaxys) and published spectra of analogous compounds (e.g., 3-methoxy-5-methylphenylboronic acid) .
  • Controlled experiments : Replicate synthesis under standardized conditions to isolate variables (e.g., solvent purity, catalyst batch) that may affect data .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., proteases or kinases). Focus on the boronic acid group’s interaction with catalytic residues.
  • MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories (GROMACS/AMBER).
  • SAR analysis : Modify substituents (butoxy vs. methoxy) and evaluate electronic effects (DFT calculations) to optimize inhibition .

Data Interpretation & Experimental Design

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Kinetic studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm) or LC-MS over 24–72 hours.
  • Control experiments : Compare stability in acidic (pH 4.0) and basic (pH 9.0) conditions to identify pH-sensitive degradation pathways .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodological Answer :

  • Scale-up adjustments : Replace column chromatography with fractional distillation or recrystallization for cost-effective purification.
  • Process optimization : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Contradiction Analysis & Troubleshooting

Q. How should researchers reconcile discrepancies in biological activity data for this compound across studies?

  • Methodological Answer :

  • Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and consistent dosing protocols (e.g., 24-hr exposure in DMEM).
  • Control for boronic acid reactivity : Include negative controls (e.g., phenylboronic acid) to differentiate target-specific effects from nonspecific interactions.
  • Meta-analysis : Pool data from multiple studies (if available) and apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .

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